

A Technical Guide to the Discovery and Development of BINAP Analogue Ligands

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Compound of Interest

Compound Name: 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Ryoji Noyori and his team in 1980 was a watershed moment in asymmetric catalysis.[1][2] Its unique C₂-symmetric, atropisomeric structure provided an unprecedented level of enantiocontrol in a variety of transition metal-catalyzed reactions, most notably in asymmetric hydrogenations.[3] This success established BINAP as a "privileged ligand," one that is effective for a wide range of substrates and reactions.[4][5] However, the pursuit of enhanced catalytic activity, broader substrate scope, and improved process efficiency necessitated further innovation. This guide provides an in-depth technical exploration of the discovery and development of BINAP analogue ligands, detailing the scientific rationale, synthetic methodologies, and applications that have expanded the frontiers of asymmetric synthesis.

The Genesis of a Privileged Ligand: The Discovery of BINAP

The journey to BINAP began with the quest for highly effective chiral ligands for asymmetric hydrogenation. Early work by Knowles and Kagan demonstrated the potential of chiral phosphines.[3] However, it was Noyori's insight into the utility of axial chirality that led to the design of BINAP.[2] The constrained rotation about the C1-C1' bond of the binaphthyl backbone

creates a stable, chiral scaffold that, when complexed with metals like ruthenium (Ru) or rhodium (Rh), forms a well-defined chiral environment.^{[2][3]}

Ruthenium(II)-BINAP complexes, in particular, proved to be exceptionally versatile catalysts for the asymmetric hydrogenation of a wide variety of functionalized olefins and ketones.^{[1][6]}

These reactions, now known as Noyori asymmetric hydrogenations, have found significant industrial applications, including in the synthesis of the anti-inflammatory drug naproxen and the antibacterial agent levofloxacin.^{[1][7]}

The Rationale for Innovation: Why Develop BINAP Analogues?

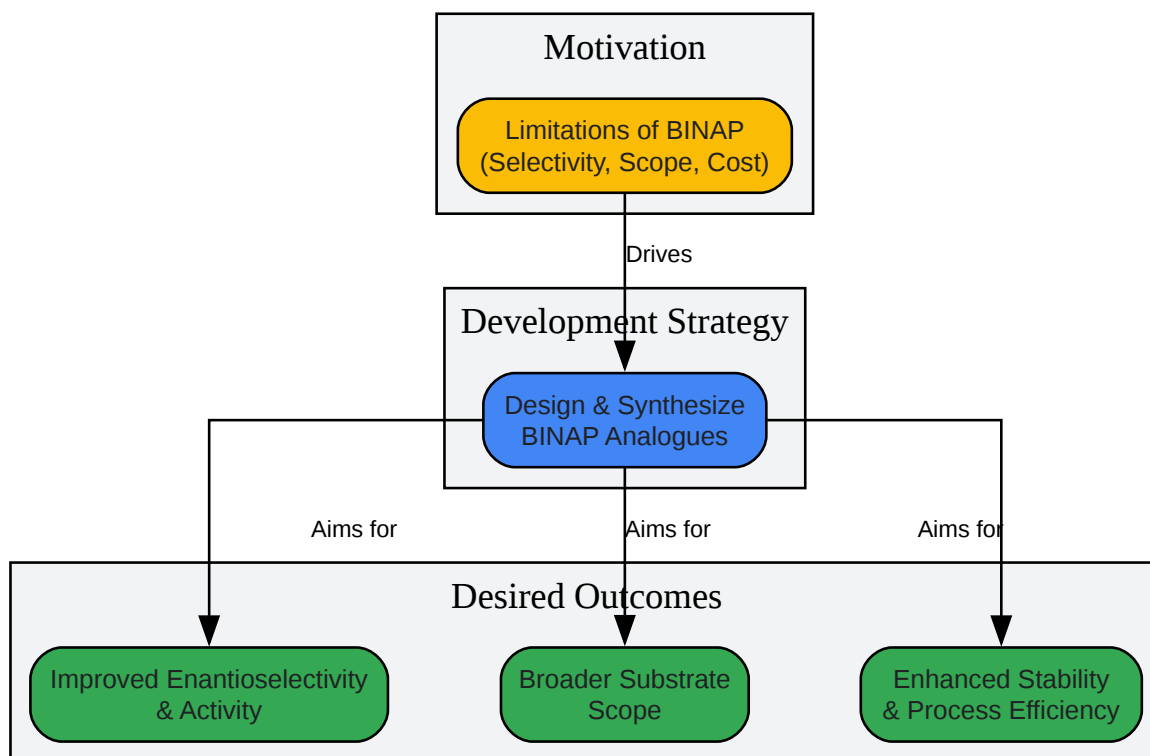
Despite its groundbreaking success, BINAP is not a universal solution. Its limitations prompted the development of a vast library of analogues, each designed to address specific challenges:

- **Improving Enantioselectivity and Activity:** For certain substrates, BINAP provides only moderate enantioselectivity or requires high catalyst loading. Analogues were designed to fine-tune the steric and electronic properties of the ligand to create a more effective chiral pocket.^{[4][5]}
- **Expanding Substrate Scope:** The effectiveness of BINAP is often limited to substrates with coordinating functional groups.^{[6][8]} Analogues were sought to enable the efficient hydrogenation of less-functionalized or sterically demanding substrates.
- **Enhancing Catalyst Stability and Solubility:** Modifications to the ligand structure can improve the catalyst's stability under reaction conditions and tailor its solubility for different solvent systems, including aqueous, fluorous, or supercritical CO₂ environments, facilitating catalyst recovery and reuse.^{[4][5]}
- **Simplifying Synthesis and Reducing Cost:** The original synthesis of BINAP was arduous, involving harsh conditions and a challenging resolution step.^{[9][10]} Developing more efficient, scalable, and cost-effective synthetic routes to both BINAP and its analogues has been a major focus of research.^[11]

The core principle behind analogue design is the systematic modification of the BINAP scaffold to modulate its stereoelectronic properties. This is primarily achieved through two strategies:

modification of the phosphine substituents and alteration of the binaphthyl backbone.

Diagram: The Logic of BINAP Analogue Development



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Caption: The iterative cycle of identifying BINAP's limitations to drive the design of new analogues with improved performance characteristics.

Key Classes of BINAP Analogues and Their Synthesis

The modification of BINAP has led to several important classes of ligands, each with distinct properties.

P-Aryl Substituted Analogues: Tuning Electronic Properties

One of the earliest and most successful strategies involves altering the electronic nature of the phosphorus atoms by introducing substituents onto the P-phenyl rings.[\[4\]](#)

- **Electron-Donating Groups:** Ligands like p-Tol-BINAP (with p-tolyl groups) and DM-BINAP (with 3,5-dimethylphenyl groups) are more electron-rich than BINAP. This increased electron density on the phosphorus atoms can enhance the catalytic activity of the metal center.[\[4\]](#)
[\[11\]](#) DM-BINAP, for instance, has shown superiority over BINAP in the diastereoselective hydrogenation of certain 2-substituted 3-oxo carboxylic esters.[\[11\]](#)
- **Electron-Withdrawing Groups:** Conversely, introducing electron-withdrawing groups can also be beneficial, although it sometimes leads to decreased catalytic activity.[\[4\]](#)
- **Steric Bulk:** Increasing the steric bulk, for example with tert-butyl groups (p-t-Bu-BINAP), can influence the dihedral angle of the binaphthyl backbone, which is a critical parameter for enantioselectivity.[\[4\]](#)

Backbone-Modified Analogues: Modulating the Chiral Scaffold

Modifying the 1,1'-binaphthyl core offers another powerful approach to tune the ligand's properties.

- **SEGPPOS Family:** The SEGPPOS ligand, where the naphthyl rings of BINAP are replaced by a 4,4'-bi-1,3-benzodioxole unit, possesses a significantly narrower dihedral angle.[\[12\]](#)[\[13\]](#) This structural constraint often leads to higher enantioselectivities compared to BINAP in Ru-catalyzed hydrogenations.[\[12\]](#) The derivative DTBM-SEGPPOS, featuring bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms, combines the benefits of a modified backbone with sterically demanding P-substituents, making it a highly effective ligand for challenging substrates.[\[13\]](#)[\[14\]](#)
- **P-Phos Family:** The P-Phos ligands are atropisomeric dipyridylphosphines. The presence of nitrogen atoms in the biaryl backbone can influence the ligand's coordination chemistry and catalytic behavior.[\[15\]](#)[\[16\]](#)
- **3,3'-Disubstituted Analogues:** Introducing substituents at the 3 and 3' positions of the binaphthyl rings directly modifies the chiral environment around the metal center. These

ligands have shown promise in reactions where the parent BINAP ligand gives poor results.
[17][18]

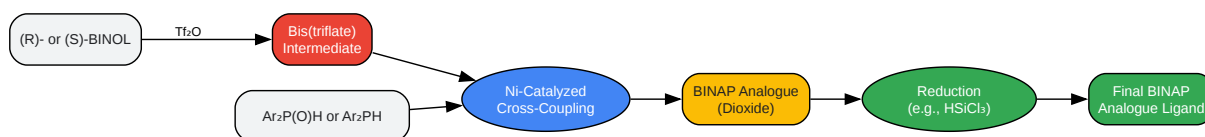
Synthetic Methodologies: From Concept to Catalyst

The practical utility of a ligand is intrinsically linked to the efficiency of its synthesis. Significant progress has been made since the initial, low-yielding synthesis of BINAP.

The Evolution of BINAP Synthesis

The first practical synthesis involved the resolution of racemic BINAP dioxide, followed by reduction.[9] A major breakthrough was the development of methods starting from optically pure 1,1'-bi-2-naphthol (BINOL), which is more readily available. A key modern approach involves the conversion of chiral BINOL to its bis(triflate) derivative, followed by a nickel-catalyzed cross-coupling reaction with a phosphine source.[9][11][19]

Diagram: Modern Synthetic Approach to BINAP Analogues



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Caption: A generalized workflow for synthesizing BINAP analogues starting from optically pure BINOL.

Detailed Experimental Protocol: Synthesis of (R)-DTBM-SEGPHOS Precursor

This protocol is adapted from established procedures and outlines the synthesis of a key precursor for ligands like DTBM-SEGPHOS, illustrating the phosphination of a biaryl ditriflate.

Reaction: Nickel-Catalyzed Phosphinylation of (R)-4,4'-Bibenzo[d][1][20]dioxole-5,5'-diyl bis(trifluoromethanesulfonate)

Materials:

- (R)-4,4'-Bibenzo[d][1][20]dioxole-5,5'-diyl bis(trifluoromethanesulfonate) (1.0 equiv)
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide (2.2 equiv)
- Nickel(II) chloride (NiCl_2) (0.1 equiv)
- 1,2-Bis(diphenylphosphino)ethane (dppe) (0.1 equiv)
- Zinc powder (Zn) (4.0 equiv)
- Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

- Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
- Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add NiCl_2 , dppe, and zinc powder.
- Solvent Addition: Add anhydrous, degassed DMF to the flask. Stir the mixture at room temperature for 15 minutes.
- Reagent Addition: Add the bis(phosphine oxide) and the biaryl ditriflate to the flask.
- Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or ^{31}P NMR spectroscopy.
- Work-up: After cooling to room temperature, quench the reaction by slowly adding methanol. Filter the mixture through a pad of Celite to remove inorganic salts.
- Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.

- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product, (R)-5,5'-bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinyl)-4,4'-bibenzo[d][1][20]dioxole, is then purified by column chromatography on silica gel.
- Reduction: The resulting bis(phosphine oxide) is reduced to the final (R)-DTBM-SEGPHOS ligand using a reducing agent such as trichlorosilane (HSiCl_3) in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous solvent like toluene.[11]

Applications in Asymmetric Catalysis and Drug Development

The true measure of a ligand's success is its performance in catalysis. BINAP analogues have consistently demonstrated their value by outperforming the parent ligand in numerous applications, particularly in the synthesis of chiral building blocks for pharmaceuticals.

Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamental transformation in organic synthesis. The Noyori-type catalysts, often formulated as RuCl_2 (diphosphine)(diamine), are highly effective for this purpose.[6][21] The mechanism is understood to be a nonclassical metal-ligand bifunctional process, where a hydride from the ruthenium center and a proton from the NH_2 group of the diamine ligand are transferred simultaneously to the ketone's carbonyl group via a six-membered transition state.[20][22][23]

The choice of diphosphine ligand is critical for achieving high enantioselectivity. Analogues like SYNPHOS and DIFLUORPHOS, which have narrower dihedral angles than BINAP, have shown superior performance in the hydrogenation of various functionalized ketones.[12]

Comparative Performance Data

The following table summarizes the performance of various BINAP analogues in the Ru-catalyzed asymmetric hydrogenation of representative ketone substrates, demonstrating the impact of ligand modification.

Substrate	Ligand	Solvent	Temp (°C)	Pressure (atm H ₂)	ee (%)	Reference
Methyl Acetoacetate	(R)-BINAP	Methanol	50	100	99	[11]
Methyl Acetoacetate	(R)-MeO-BIPHEP	Methanol	25	30	>99	[12]
Hydroxyacetone	(S)-BINAP	Methanol	25	30	91	[12]
Hydroxyacetone	(S)-SYNPHOS	Methanol	25	30	96	[12]
4-Chloroacetophenone	(S)-BINAP	2-Propanol	80	10	90	[12]
4-Chloroacetophenone	(S)-DIFLUORPHOS	2-Propanol	80	10	97	[12]

Data compiled from cited literature. Conditions may vary slightly between studies.

Impact on Pharmaceutical Synthesis

The ability to synthesize enantiomerically pure compounds is paramount in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful.[\[24\]\[25\]](#) Chiral phosphine ligands are indispensable tools for achieving this. For example, the diastereoselective hydrogenation of a 2-substituted 3-oxobutanoate is a key step in the synthesis of carbapenem antibiotics. In this reaction, the DM-BINAP ligand was found to give significantly higher diastereoselectivity and enantioselectivity compared to BINAP.[\[11\]](#)

Future Perspectives

The development of BINAP analogues is a mature but continually evolving field. Current research focuses on several key areas:

- **P-Chiral Ligands:** Moving beyond atropisomerism, ligands that are chiral at the phosphorus atom itself are showing exceptional performance.[\[26\]](#)[\[27\]](#)[\[28\]](#)
- **Sustainable Catalysis:** Designing ligands that facilitate catalysis in environmentally benign solvents or allow for easy catalyst recycling remains a high priority.[\[4\]](#)[\[5\]](#)
- **Computational Design:** The use of computational chemistry to predict the performance of new ligand designs is accelerating the discovery process, allowing for a more rational approach to analogue development rather than empirical screening.

The legacy of BINAP is not just the single molecule itself, but the entire field of research it inspired. The principles of stereoelectronic tuning and rational ligand design, born from the efforts to improve upon BINAP, continue to drive innovation in asymmetric catalysis, enabling the synthesis of complex molecules that impact human health and technology.

References

- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine–Ruthenium(II) Complexes. Journal of the American Chemical Society. [\[Link\]](#)
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-rutheniumII Complexes. PubMed. [\[Link\]](#)
- Modified BINAP: The How and the Why.
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes | Request PDF.
- Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. [\[Link\]](#)
- Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Semantic Scholar. [\[Link\]](#)
- Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [\[Link\]](#)
- Noyori Asymmetric Hydrogenation.
- The Development History of Asymmetric Catalytic Hydrogenation: Milestone Breakthroughs From Sabatier to Noyori.
- 3,3'-disubstituted BINAP ligands: synthesis, resolution, and applications in asymmetric hydrogen
- Optimizing Pharmaceutical Synthesis with Chiral Phosphine Ligands.

- Module 6 Hydrogen
- (R)- and (S)-BINAP. Organic Syntheses. [\[Link\]](#)
- 3,3'-Disubstituted BINAP Ligands: Synthesis, Resolution, and Applications in Asymmetric Hydrogenation.
- P-Phos: a family of versatile and effective atropisomeric dipyridylphosphine ligands in asymmetric c
- (r)-(+)- and (s)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses. [\[Link\]](#)
- Synthesis of [(R)
- Noyori asymmetric hydrogen
- Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [\[Link\]](#)
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Ryoji Noyori - Nobel Lecture. NobelPrize.org. [\[Link\]](#)
- Synthesis of New BINAP-Based Aminophosphines and Their ^{31}P -NMR Spectroscopy.
- Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. [\[Link\]](#)
- Modified BINAP: the how and the why | Request PDF.
- P-Phos: A Family of Versatile and Effective Atropisomeric Dipyridylphosphine Ligands in Asymmetric Catalysis.
- Mechanistic Investigations of an Enantioselective Hydrogenation Catalyzed by a Ruthenium–BINAP Complex. 1. Stoichiometric and Catalytic Labeling Studies.
- Asymmetric Hydrogen
- Recent Advances of BINAP Chemistry in the Industrial Aspects. Synlett. [\[Link\]](#)
- BINAP(O) Induces Enantioselectivity. ChemistryViews. [\[Link\]](#)
- Synthesis of [(R)-DTBM-SEGPPOS]NiCl₂ for the Enantioselective Acetal Formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate.
- Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion.
- 1.1 Introduction: Structural Consideration BINAP (2,2u-diphenylphosphino-1,1u-binaphthyl), which was devised by Ryoji Noyori. Wiley-VCH. [\[Link\]](#)
- Enantioselective Synthesis of Atropisomeric Biaryl Phosphorus Compounds by Chiral-Phosphonium-Salt-Enabled Cascade Arene Form
- Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. The Royal Society of Chemistry. [\[Link\]](#)
- Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. [\[Link\]](#)

- Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

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Sources

- 1. Chemicals [chemicals.thermofisher.cn]
- 2. The Development History of Asymmetric Catalytic Hydrogenation: Milestone Breakthroughs From Sabatier to Noyori - Oreate AI Blog [oreateai.com]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 8. ethz.ch [ethz.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pnas.org [pnas.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. P-Phos: a family of versatile and effective atropisomeric dipyritylphosphine ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 3,3'-disubstituted BINAP ligands: synthesis, resolution, and applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]
- 21. archive.nptel.ac.in [archive.nptel.ac.in]
- 22. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 25. nbinno.com [nbinno.com]
- 26. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
- 27. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 28. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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